1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)20-18(17(21)22)11-1-2-12-18/h3-10,20H,1-2,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIBCMYGDZPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the bromination of biphenyl to introduce the bromine atom at the 4’ position. This is followed by the sulfonation of the biphenyl to attach the sulfonamide group. The final step involves the coupling of the sulfonamido biphenyl with cyclopentane-1-carboxylic acid under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The biphenyl moiety can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated biphenyl derivative, while a Suzuki-Miyaura coupling reaction would produce a biphenyl with a new aryl group attached .
Scientific Research Applications
1-{4’-Bromo-[1,1’-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid has several scientific research applications:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory
Biological Activity
1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- IUPAC Name: 1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid
- Molecular Formula: C_{15}H_{14}BrN_{1}O_{3}S
- CAS Number: 326500-04-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor for specific enzymes and its effects on cellular pathways.
Inhibitory Activity
Recent research has indicated that compounds with a similar biphenyl sulfonamide structure exhibit significant inhibitory activity against various enzymes, including:
- Cyclooxygenase (COX) Inhibitors: Compounds with sulfonamide groups have shown promise in inhibiting COX enzymes, which are critical in inflammatory processes.
- Epoxide Hydrolase Inhibitors: Similar structures have demonstrated varying degrees of inhibition against soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation management.
Study 1: Anti-inflammatory Properties
A study conducted on a series of biphenyl sulfonamide derivatives, including the target compound, highlighted their anti-inflammatory properties. The results indicated that these compounds could reduce inflammation markers in vitro and in vivo models. The most effective derivatives had IC50 values ranging from 0.01 to 0.05 μM against pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit thrombin-activatable fibrinolysis inhibitor (TAFI), which plays a role in coagulation. The findings suggested that the compound could act as a potential therapeutic agent for thromboembolic diseases by modulating fibrinolysis .
The mechanisms through which 1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid exerts its biological effects are primarily attributed to:
- Enzyme Binding: The sulfonamide group likely facilitates binding to target enzymes through hydrogen bonding and hydrophobic interactions.
- Modulation of Signaling Pathways: The compound may influence signaling pathways related to inflammation and cell proliferation by altering enzyme activity involved in these processes.
Data Table: Biological Activities
Comparison with Similar Compounds
Halogen Substituent Effects
- Target Compound : Contains a 4'-bromo-biphenyl group. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems while moderately influencing electronic effects .
- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid : Features a 4-chlorophenyl group. Chlorine’s smaller size and higher electronegativity could favor dipole interactions and slightly improve solubility in polar solvents compared to brominated analogs .
Ring System Variations
- Target Compound : Utilizes a cyclopentane ring. The five-membered ring offers intermediate conformational flexibility between smaller (cyclobutane) and larger (cyclohexane) systems.
- 2'-Cyclohexyl-...-carboxylic Acid (CAS 1239843-15-2): Incorporates a spirocyclic isoquinoline-cyclopentane system. The fused rings increase structural complexity and rigidity, which might limit solubility but enhance target specificity .
Functional Group Contributions
- 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile : Replaces the carboxylic acid with a nitrile (-CN) group, which is less polar and may reduce solubility but increase metabolic stability .
Notes
Limitations: Direct experimental data for the target compound are absent in the reviewed literature.
Research Gaps : Priority areas include synthesizing the compound to validate physicochemical properties (e.g., melting point, solubility) and conducting binding assays to assess biological activity.
Q & A
Basic Question: How can I optimize the synthetic yield of 1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid?
Methodological Answer:
- Key Steps:
- Sulfonamide Coupling: Use a two-step protocol: (i) React 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride with cyclopentane-1-carboxylic acid under basic conditions (e.g., triethylamine in dry DCM). Monitor reaction completion via TLC (hexane:EtOAc 7:3) .
- Purification: Employ column chromatography (silica gel, gradient elution from 5% to 30% EtOAc in hexane) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O:MeCN) .
- Yield Optimization: Increase equivalents of sulfonyl chloride (1.2–1.5 eq) and maintain anhydrous conditions to minimize hydrolysis byproducts .
Basic Question: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- Primary Methods:
- Supplementary Data: IR spectroscopy for sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
Advanced Question: How to resolve contradictory bioactivity data in antimicrobial assays?
Methodological Answer:
- Data Reconciliation Steps:
- Structure-Activity Relationship (SAR) Analysis: Compare clogP values (DataWarrior v5.2.1) to assess hydrophobicity-driven discrepancies in bacterial membrane penetration .
- PASS Prediction: Use web-based PASS to prioritize antimicrobial targets (e.g., DNA gyrase inhibition) with Pa > 0.3. Cross-validate with experimental MIC values against S. aureus .
- Experimental Controls: Include reference compounds (e.g., ciprofloxacin) and standardize inoculum density (0.5 McFarland) .
Advanced Question: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Approaches:
- Alternative Formulations: Nanoemulsification (e.g., PLGA nanoparticles) to improve bioavailability .
Basic Question: How to assess purity and identify byproducts in synthesized batches?
Methodological Answer:
- Analytical Workflow:
- Byproduct Identification: Isolate minor peaks via preparative HPLC and characterize via NMR/MS to identify hydrolysis or dimerization products .
Advanced Question: How to design SAR studies for bromo-substituted analogs?
Methodological Answer:
- Design Principles:
- Computational Tools: Perform molecular docking (AutoDock Vina) with protein targets (e.g., PDB: 1CX2) to prioritize analogs .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Question: How to validate target engagement in cellular models?
Methodological Answer:
- Experimental Framework:
- Cellular Thermal Shift Assay (CETSA): Treat cells (e.g., HeLa) with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized targets via Western blot .
- Pull-Down Assays: Use biotinylated analogs and streptavidin beads to isolate bound proteins. Identify via LC-MS/MS .
Basic Question: What stability-indicating methods are suitable for long-term storage studies?
Methodological Answer:
- Protocol:
Advanced Question: How to address discrepancies in in vivo pharmacokinetic data?
Methodological Answer:
- Troubleshooting:
- Bioanalytical Validation: Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations (LLOQ: 1 ng/mL) .
- Metabolite Profiling: Identify phase I/II metabolites via HRMS and compare with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
